2-(4-methylphenoxy)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide
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Description
2-(4-methylphenoxy)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide is a useful research compound. Its molecular formula is C20H26N4O4S and its molecular weight is 418.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 418.16747650 g/mol and the complexity rating of the compound is 609. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with alpha1-adrenergic receptors . These receptors are among the most studied G protein-coupled receptors and play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
Based on the structural similarity to other compounds, it may interact with its targets (possibly alpha1-adrenergic receptors) to induce a therapeutic effect .
Biochemical Pathways
Alpha1-adrenergic receptors, which could be potential targets of this compound, are involved in numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Pharmacokinetics
In silico docking and molecular dynamics simulations, along with adme calculations, have been used to identify promising lead compounds with similar structures .
Result of Action
Compounds with similar structures have shown affinity for alpha1-adrenergic receptors, suggesting that they may have a therapeutic effect in conditions related to these receptors .
Properties
IUPAC Name |
2-(4-methylphenoxy)-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S/c1-17-5-7-18(8-6-17)28-16-20(25)22-10-15-29(26,27)24-13-11-23(12-14-24)19-4-2-3-9-21-19/h2-9H,10-16H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMMBDOCNLMGMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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